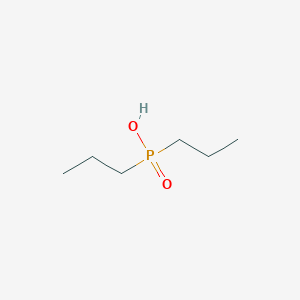

Dipropylphosphinic acid

Description

BenchChem offers high-quality Dipropylphosphinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dipropylphosphinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

867-33-4 |

|---|---|

Molecular Formula |

C6H15O2P |

Molecular Weight |

150.16 g/mol |

IUPAC Name |

dipropylphosphinic acid |

InChI |

InChI=1S/C6H15O2P/c1-3-5-9(7,8)6-4-2/h3-6H2,1-2H3,(H,7,8) |

InChI Key |

WMDPJKZHARKRQI-UHFFFAOYSA-N |

SMILES |

CCCP(=O)(CCC)O |

Canonical SMILES |

CCCP(=O)(CCC)O |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: Unveiling a Versatile Organophosphorus Reagent

An In-depth Technical Guide to Dipropylphosphinic Acid (CAS 867-33-4)

Dipropylphosphinic acid (DPPA), identified by its CAS number 867-33-4, is an organophosphorus compound belonging to the phosphinic acid family. While seemingly a simple molecule, its unique combination of two propyl chains attached to a phosphinyl functional group imparts a set of chemical properties that make it a valuable tool in both industrial and research settings. Phosphinic acid derivatives, as a class, are gaining significant traction in medicinal chemistry for their diverse biological activities and their ability to act as stable mimics of tetrahedral transition states in enzymatic reactions.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of DPPA, from its fundamental properties and synthesis to its applications and analytical characterization.

Section 1: Core Chemical and Physical Identity

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. DPPA is characterized by a set of well-defined identifiers and physicochemical parameters.

Nomenclature and Structural Identifiers

-

Canonical SMILES : CCCP(=O)(CCC)O[3]

Physicochemical Properties

The physical state and solubility of DPPA dictate its handling, storage, and utility in various solvent systems. Its acidic nature is a key feature driving its reactivity and applications.

| Property | Value / Description | Source(s) |

| Molecular Weight | 150.16 g/mol | [3][4][5][6] |

| Melting Point | 54–67°C (lit.) | [4] |

| Density | 1.12–1.14 g/cm³ | [4] |

| pKa | ~2.5 (first dissociation) | [4] |

| Solubility | Insoluble in H₂O; Miscible in DMF, THF | [4] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Thermal Stability | High thermal stability, reported to be stable above 200°C | [4] |

The relatively low pKa of approximately 2.5 indicates that DPPA is a moderately strong acid, a property crucial for its role in metal ion chelation.[4] Its high thermal stability makes it suitable for processes requiring elevated temperatures.[4] The broad melting point range suggests that the purity of commercially available samples can vary.

Section 2: Synthesis of Dipropylphosphinic Acid

The accessibility of DPPA is critical for its application. While several routes to phosphinic acids exist, a scalable two-step industrial method has been patented, providing a reliable pathway to this compound.[4] Alternative, though less efficient, methods include the oxidation of corresponding phosphines or hydrolysis of phosphinic chlorides.[4]

Patented Two-Step Industrial Synthesis

This method is favored for its high purity output (>90%) and scalability.[4] The causality is clear: it begins with a commercially available phosphonate and proceeds through a stable dichloride intermediate.

Caption: Patented two-step synthesis of DPPA.

Experimental Protocol: Chlorination-Cyclization Approach

This protocol is based on the described patented methodology.[4] Each step is designed to maximize yield and purity.

Step 1: Chlorination to Form Propylphosphorus Dichloride

-

Setup : In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a condenser connected to a gas scrubber (to neutralize HCl and SO₂ byproducts).

-

Reagents : Charge the flask with diethyl propylphosphonate and dichloromethane as the solvent.

-

Reaction : Cool the flask in an ice bath. Slowly add thionyl chloride (SOCl₂) via the dropping funnel, maintaining the internal temperature between 15–60°C. The exothermic reaction will produce gaseous byproducts.

-

Monitoring : The reaction progress can be monitored by ³¹P NMR, observing the shift from the phosphonate starting material to the phosphonic dichloride product.

-

Workup : Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude propylphosphorus dichloride intermediate.

Step 2: Cyclization to Yield Dipropylphosphinic Acid

-

Setup : Combine the crude propylphosphorus dichloride intermediate with diethyl propylphosphate in a suitable high-temperature reaction vessel.

-

Reaction : Heat the mixture to 100–300°C. This high-temperature step drives the formation of the P-C bond and subsequent cyclization/rearrangement to form the phosphinic acid structure.

-

Purification : The resulting crude DPPA can be purified by vacuum distillation or recrystallization from a suitable solvent system to achieve >90% purity.[4]

Section 3: Reactivity and Spectroscopic Characterization

The reactivity of DPPA is dominated by its acidic proton and the phosphoryl group (P=O). This structure lends itself to a variety of chemical transformations common to phosphinic acids, such as the Michaelis-Becker and Arbuzov reactions.[7]

Key Reactivity Profile

-

Acidity : The acidic proton readily reacts with bases to form phosphinate salts. This is the basis for its use as a metal extractant.[4]

-

Metal Chelation : The phosphinyl oxygens act as Lewis bases, enabling DPPA to form stable chelate complexes with metal ions, particularly rare earth elements.[4] This selective binding is the cornerstone of its application in liquid-liquid separation processes.

Caption: Relationship between DPPA's properties and its primary application.

Spectroscopic Characterization Workflow

Confirming the identity and purity of synthesized or purchased DPPA is essential. A multi-spectroscopic approach provides a self-validating system for structural elucidation.[8][9]

Caption: General workflow for spectroscopic analysis of DPPA.

Protocol: Acquiring and Interpreting Spectroscopic Data

-

Sample Preparation : Dissolve a small amount of DPPA in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR, the sample can be analyzed neat (as a thin film or melt) or as a KBr pellet. For MS, dissolve the sample in a volatile solvent like methanol or acetonitrile.[10]

-

¹H NMR Spectroscopy :

-

Expected Signals : The spectrum should show characteristic signals for the two equivalent propyl groups. Expect a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (CH₂) protons, and another multiplet for the methylene protons directly attached to the phosphorus atom.

-

Causality : The splitting patterns (triplet, sextet) arise from spin-spin coupling with neighboring protons, confirming the connectivity of the propyl chain.

-

-

³¹P NMR Spectroscopy :

-

Expected Signal : A single resonance is expected, as there is only one phosphorus environment. The chemical shift will be characteristic of a phosphinic acid.

-

Causality : This is a direct and unambiguous method to confirm the presence of the phosphorus center and to assess purity, as phosphorus-containing impurities would appear as separate signals.

-

-

Infrared (IR) Spectroscopy :

-

Expected Signals : Look for a strong, broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a carboxylic acid-like dimer. A very strong absorption around 1150-1250 cm⁻¹ corresponds to the P=O (phosphoryl) stretch. C-H stretching and bending vibrations for the propyl groups will appear in their usual regions (~2850-2960 cm⁻¹ and ~1375-1465 cm⁻¹).[8]

-

Causality : The presence and position of the P=O and O-H stretches are definitive indicators of the phosphinic acid functional group.[8]

-

-

Mass Spectrometry (MS) :

-

Expected Ion : In positive-ion mode ESI-MS, expect to see the protonated molecule [M+H]⁺ at m/z 151.1. In negative-ion mode, the deprotonated molecule [M-H]⁻ at m/z 149.1 would be observed.

-

Causality : MS directly confirms the molecular weight of the compound (150.16 g/mol ), providing essential validation of its identity.[3][5]

-

Section 4: Industrial and Research Applications

The unique properties of DPPA have led to its use in specialized industrial applications and suggest its potential in advanced research fields like drug discovery.

Rare Earth Element Extraction

The primary industrial application of DPPA is as a selective extractant in hydrometallurgy.[4]

-

Mechanism : In acidic aqueous solutions (e.g., nitric acid), DPPA in an organic phase (like kerosene) selectively chelates with rare earth element (REE) ions. It shows a preference for lighter lanthanides.[4]

-

Process : A typical liquid-liquid extraction setup involves an organic phase containing DPPA and an aqueous phase containing REE nitrates. The selective binding allows for the separation of mixtures, such as La/Ce, with high separation factors.[4]

-

Causality : The effectiveness stems from the acidity and the steric profile of the dipropyl groups, which modulate the stability and selectivity of the formed metal-phosphinate complexes.[4]

Potential in Drug Discovery and Medicinal Chemistry

While specific applications of DPPA in drug development are not widely documented, the broader class of phosphinic acids is of high interest to medicinal chemists.[1]

-

Transition-State Analogs : The tetrahedral geometry around the phosphorus atom in phosphinic acids mimics the transition state of amide bond hydrolysis. This makes them potent inhibitors of enzymes like metalloproteases.[2]

-

Structural Diversity : The two P-C bonds allow for extensive structural modification, enabling the synthesis of a wide array of derivatives to probe biological systems.[1][7]

-

Bioisosteres : The phosphinate group can serve as a bioisostere for carboxylate or phosphate groups, potentially improving properties like cell permeability or metabolic stability in drug candidates.

Researchers can view DPPA as a foundational building block. Its propyl chains can be functionalized, or it can be used in fragment-based drug discovery programs to explore binding pockets that accommodate moderately sized lipophilic groups.

Section 5: Safety, Handling, and Storage

Proper handling of DPPA is essential to ensure laboratory safety. The information is synthesized from material safety data sheets (MSDS) and general chemical handling guidelines.

-

Personal Protective Equipment (PPE) : Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[11][12] Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors or dust.[11][13]

-

Handling : Avoid all personal contact.[11] Do not eat, drink, or smoke in the handling area.[11] Wash hands and face thoroughly after working with the substance.[14]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] The recommended storage temperature is 2-8°C.[14] The compound is noted to be moisture-sensitive and should be handled and stored under an inert gas.[14]

-

Incompatibilities : Keep away from heat, open flames, and sources of ignition.[13][14] Avoid contact with strong oxidizing agents.

-

Disposal : Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.[14]

Conclusion

Dipropylphosphinic acid (CAS 867-33-4) is more than just a chemical intermediate; it is a functional molecule with established industrial importance and untapped research potential. Its well-defined physicochemical properties, particularly its acidity and chelating ability, make it an effective agent for rare earth element separation. For scientists in drug discovery, DPPA represents a starting point within the promising class of phosphinic acids, offering a scaffold that can be elaborated upon to create novel enzyme inhibitors and therapeutic agents. A thorough understanding of its synthesis, characterization, and safe handling—as detailed in this guide—is the key to unlocking its full potential in the laboratory and beyond.

References

-

ChemBK. Phosphinic acid, P,P-dipropyl-. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

PubMed. Phosphinic acids: current status and potential for drug discovery. [Link]

-

PubMed. Potential chemical transformation of phosphinic acid derivatives and their applications in the synthesis of drugs. [Link]

-

Kent Academic Repository. PHOSPHINIC ACID SYNTHESIS. [Link]

-

MDPI. Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. [Link]

-

PubMed. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. [Link]

Sources

- 1. Phosphinic acids: current status and potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kar.kent.ac.uk [kar.kent.ac.uk]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Dipropylphosphinic acid (867-33-4) for sale [vulcanchem.com]

- 5. dipropylphosphinic acid | CAS:867-33-4 | Atomaxchem [en.atomaxchem.com]

- 6. chembk.com [chembk.com]

- 7. Potential chemical transformation of phosphinic acid derivatives and their applications in the synthesis of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. mdpi.com [mdpi.com]

- 10. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Dipropylphosphinic acid molecular weight and structure

Topic: Dipropylphosphinic acid molecular weight and structure Content Type: In-depth technical guide

Structural Characterization, Physicochemical Properties, and Extraction Mechanics

Executive Summary

Dipropylphosphinic acid (CAS 867-33-4) is a dialkyl organophosphorus compound characterized by a tetrahedral phosphorus(V) center bonded to two propyl chains, a carbonyl-like oxygen, and a hydroxyl group.[1][2] With a molecular weight of 150.16 g/mol , it serves as a critical intermediate in the synthesis of flame retardants and a specialized extractant in hydrometallurgy. Its structural homology to bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272) imparts it with significant selectivity for Cobalt(II) over Nickel(II) in sulfate matrices, driven by steric differentiation in coordination geometry.

Part 1: Fundamental Chemical Identity

The precise chemical identity of dipropylphosphinic acid is defined by its oxidation state and the steric bulk of its aliphatic chains. Unlike phosphonic acids (R-PO(OH)₂), phosphinic acids (R₂PO(OH)) possess only one acidic proton, rendering them mono-protic extractants with distinct dimerization behavior in non-polar solvents.

Table 1: Chemical Specification

| Parameter | Data |

| IUPAC Name | Dipropylphosphinic acid |

| CAS Number | 867-33-4 |

| Molecular Formula | C₆H₁₅O₂P |

| Molecular Weight | 150.16 g/mol |

| SMILES | CCCP(=O)(O)CCC |

| InChI Key | WMDPJKZHARKRQI-UHFFFAOYSA-N |

| Oxidation State | Phosphorus (V) |

| Geometry | Distorted Tetrahedral ( |

Structural Analysis

The phosphorus atom in dipropylphosphinic acid adopts a tetrahedral geometry. The P=O bond is highly polarized, exhibiting significant double-bond character due to

-

Bond Lengths: The P=O bond is typically shorter (approx. 1.46 Å) than the P-OH bond (approx. 1.56 Å).

-

Electronic Effect: The two propyl groups exert a positive inductive effect (+I), increasing electron density at the phosphorus center. This makes the oxygen of the P=O group a harder Lewis base compared to trialkylphosphines, but softer than carboxylic acids.

Part 2: Physicochemical Profile[4][5]

Understanding the physical state and solubility profile is a prerequisite for experimental design, particularly in biphasic extraction systems.

Table 2: Physicochemical Properties

| Property | Value/Description | Context |

| Physical State | Low-melting solid | Typically waxy crystalline solid at RT. |

| Melting Point | 54 – 67 °C | Literature variance depends on purity/hydration. |

| pKa (Calculated) | ~2.5 – 3.0 | Stronger acid than carboxylic acids (pKa ~4.8); weaker than sulfonic. |

| Solubility (Water) | Insoluble / Very Low | Hydrophobic propyl chains dominate the polar head group. |

| Solubility (Organic) | High | Miscible in toluene, kerosene, DMF, THF. |

| Aggregation | Dimerizes | Forms stable cyclic dimers in non-polar solvents. |

Dimerization and Aggregation

In non-polar solvents (e.g., kerosene, toluene), dipropylphosphinic acid does not exist as a monomer. Instead, it forms a cyclic dimer held together by strong intermolecular hydrogen bonds between the P=O oxygen of one molecule and the P-OH hydrogen of another. This 8-membered ring structure is the active species in metal extraction, often denoted as

Part 3: Synthesis Protocol

Objective: Synthesis of dipropylphosphinic acid via free-radical addition of sodium hypophosphite to propylene.

Mechanistic Pathway

The synthesis relies on the generation of a phosphinyl radical (

Figure 1: Radical-mediated synthesis pathway from hypophosphite to dipropylphosphinic acid.

Experimental Workflow

-

Reagent Prep: Charge a high-pressure autoclave with sodium hypophosphite monohydrate dissolved in acetic acid or water/alcohol mix.

-

Initiation: Add a radical initiator such as di-tert-butyl peroxide (DTBP) or AIBN.

-

Reaction: Pressurize with propylene gas (maintain 3–5 bar). Heat to 130–140°C . The initiator decomposes, abstracting hydrogen from P-H bonds.

-

Monitoring: Monitor pressure drop (consumption of propylene). Reaction typically requires 5–10 hours.

-

Workup:

-

Depressurize and cool.

-

The product exists as the sodium salt. Acidify with dilute sulfuric acid to pH < 1.

-

Extraction: Extract the free acid into an organic solvent (e.g., toluene or dichloromethane).

-

Purification: Wash with water to remove mono-alkyl byproducts (which are more water-soluble). Evaporate solvent to yield the waxy solid.

-

Part 4: Applications in Metal Extraction[6]

Dipropylphosphinic acid is a homolog of the industrial standard Cyanex 272. Its utility lies in the separation of Cobalt (Co) from Nickel (Ni) .[3][4]

Mechanism: Cation Exchange

The extraction proceeds via a cation exchange mechanism where the proton of the phosphinic acid is replaced by the metal ion. Because the extractant exists as a dimer in the organic phase, the stoichiometry typically involves the release of protons and the formation of a metal-ligand complex.

General Equation:

Where:

- is Co(II) or Ni(II).[4]

- is the dipropylphosphinic acid dimer.

- is the extracted complex.

Selectivity Logic (The "Why")

-

Cobalt (Co²⁺): Prefers tetrahedral coordination geometry. The bulky phosphinic acid ligands can easily accommodate this geometry, shielding the core.

-

Nickel (Ni²⁺): Prefers octahedral geometry (requiring 6 ligands/coordination sites). The steric bulk of the propyl chains (and even more so in larger homologs) makes it energetically unfavorable to pack enough ligands around Ni to satisfy its octahedral preference without introducing significant steric strain or requiring water molecules (which makes the complex less hydrophobic).

-

Result: Cobalt is extracted at a lower pH than Nickel, allowing for high separation factors.[4]

Figure 2: Selective extraction mechanism of Cobalt over Nickel by dipropylphosphinic acid dimers.

Part 5: Analytical Characterization

To validate the synthesis and purity of dipropylphosphinic acid, the following spectroscopic signatures must be confirmed.

1. ³¹P NMR Spectroscopy[5][4][6][7][8][9]

-

Chemical Shift: The phosphorus nucleus in dialkylphosphinic acids typically resonates in the range of δ 50 – 65 ppm (relative to 85% H₃PO₄ external standard).

-

Multiplicity: In proton-coupled spectra, it will appear as a complex multiplet due to coupling with the

-protons of the propyl chains. In proton-decoupled spectra

2. ¹H NMR Spectroscopy[4][7][10]

- -CH₂: Multiplet around 1.6 – 1.8 ppm.

- -CH₂: Multiplet around 1.4 – 1.6 ppm.

- -CH₃: Triplet around 0.9 – 1.0 ppm.

-

P-OH: Broad singlet, chemical shift is concentration-dependent (typically 8–12 ppm) due to hydrogen bonding.

3. FTIR Spectroscopy

-

P=O Stretch: Strong band at 1140 – 1180 cm⁻¹ .

-

P-OH Stretch: Very broad, diffuse absorption centered around 2300 – 2700 cm⁻¹ (characteristic of acidic P-OH dimers).

-

P-C Stretch: 700 – 800 cm⁻¹.

References

- Rickelton, W. A., & Boyle, R. J. (1988). Solvent extraction with organophosphinic acids. Separation Science and Technology. (Foundational text on phosphinic acid extraction mechanics).

-

PubChem. (n.d.). Compound Summary: Dipropylphosphinic acid.[1][10][11] National Library of Medicine. Retrieved from [Link]

- Preston, J. S. (1982). Solvent extraction of cobalt and nickel by organophosphorus acids. Hydrometallurgy. (Establishes the Co/Ni selectivity series: Phosphinic > Phosphonic > Phosphoric).

Sources

- 1. dipropylphosphinic acid | CAS:867-33-4 | Atomaxchem [en.atomaxchem.com]

- 2. patents.justia.com [patents.justia.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2023201541A1 - äºç·åºæ¬¡è¦é ¸æåçåå ¶å¶å¤æ¹æ³ãåºç¨ - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 8. trilinkbiotech.com [trilinkbiotech.com]

- 9. EP4393928A1 - Sel de phosphinate de dialkyle hybridé, son procédé de préparation et son utilisation - Google Patents [patents.google.com]

- 10. US20170283549A1 - Catalyst Composition For A Polyester Manufacturing Process - Google Patents [patents.google.com]

- 11. WO2017072986A1 - ããªã¢ãã樹èãå«ã樹èçµæç©ãããªãæå½¢å - Google Patents [patents.google.com]

In-Depth Technical Analysis: Aqueous pKa of Dipropylphosphinic Acid

Executive Summary

Dipropylphosphinic acid (CAS: 866-32-0, Formula:

Based on homologous series analysis and comparative inductive effect modeling, the aqueous thermodynamic

This guide provides a rigorous breakdown of the structural factors influencing this value, validated experimental protocols for its determination, and its implications in solvent extraction systems.

Part 1: Chemical Fundamentals & Structural Acidity

To accurately determine the

The Phosphinic Acid Moiety

Unlike carboxylic acids (

Inductive and Steric Effects

The acidity of phosphinic acids is governed by the electron density at the phosphorus atom.

-

Electron Donating Groups (+I Effect): Alkyl groups (Ethyl, Propyl, Butyl) donate electron density to the phosphorus center. This destabilizes the anionic conjugate base (

) relative to the neutral acid, thereby raising the -

Steric Hindrance: As alkyl chains branch or lengthen, solvation of the resulting anion becomes more difficult, further suppressing dissociation.

Homologous Series Analysis

By plotting the known

| Compound | Substituent (R) | Structure | Aqueous | Source/Logic |

| Phosphinic Acid | 1.20 | Standard Reference | ||

| Dimethylphosphinic | 3.08 | Literature Trend | ||

| Diethylphosphinic | 3.18 - 3.29 | Predicted/Experimental | ||

| Dipropylphosphinic | 3.35 (Est.) | Target Value | ||

| Cyanex 272 | 6.37 | Apparent (Extraction) |

Note: The "Apparent"

Part 2: Experimental Methodologies

As a Senior Application Scientist, I recommend two primary workflows for validating the

Method A: Potentiometric Titration (The Gold Standard)

This method is preferred for its precision in aqueous media.

Reagents:

-

Analyte: ~0.01 M Dipropylphosphinic acid in degassed, deionized water (

-free). -

Titrant: 0.1 M NaOH (Standardized against KHP).

-

Ionic Strength Adjuster (ISA): 0.1 M KCl or

(to maintain constant activity coefficients).

Protocol:

-

System Calibration: Calibrate the glass electrode using pH 1.68, 4.01, and 7.00 buffers. The low pH buffer is critical due to the expected

range. -

Blank Titration: Titrate the ISA solution alone to determine background corrections.

-

Sample Titration: Titrate the acid solution at

under inert gas ( -

Data Processing: Use the Gran Plot method to determine the equivalence point (

) precisely, then calculate

Method B: NMR pH Titration

This method is superior when sample purity is , as it tracks the specific phosphorus shift change upon deprotonation.

Mechanism:

The chemical shift (

Workflow Visualization:

Figure 1: Workflow for determining pKa via

Part 3: Applications & Implications

Solvent Extraction Selectivity

In hydrometallurgy, dipropylphosphinic acid functions as a cation exchanger. The

-

Low

(e.g., Phosphoric acids, ~2.0): Extracts metals at low pH, but often lacks selectivity. -

High

(e.g., Cyanex 272, ~6.4): Requires higher pH for extraction.[5] This "pH swing" allows for the separation of Cobalt (extracted at pH 5) from Nickel (extracted at pH 7). -

Dipropylphosphinic Acid (

~3.35): Occupies a "middle ground." It is likely too acidic to separate Co/Ni effectively (both would extract at lower pH) but is potentially excellent for separating Lanthanides or Actinides where higher acidity is needed to strip the metals back into the aqueous phase.

Mechanistic Diagram: Extraction Equilibrium

Figure 2: The role of pKa in the cation exchange mechanism. The pKa acts as the thermodynamic 'gatekeeper' for metal uptake.

References

-

Quora. (2016). What are the pKa values for phosphoric acid? How are they determined? Retrieved from [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Korean Journal of Metals and Materials. (2023).[4] Solvent Extraction of Pr and Nd from Chloride Solution by Mixtures of Acidic Extractants and LIX 63. Retrieved from [Link]

-

MDPI. (2023). Synergistic Recovery of Dysprosium(III) from Water via an Emulsion Liquid Membrane.[5] Retrieved from [Link][6][7][8]

-

ResearchGate. (2025). Comparisons of pKa and Log P values of some carboxylic and phosphonic acids. Retrieved from [Link]

Sources

- 1. DIISOOCTYLPHOSPHINIC ACID | 83411-71-6 [chemicalbook.com]

- 2. Phosphinic Acid | H3O2P | CID 4124402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. carlroth.com [carlroth.com]

- 4. ojs.wiserpub.com [ojs.wiserpub.com]

- 5. Synergistic Recovery of Dysprosium(III) from Water via an Emulsion Liquid Membrane at Low Concentrations of Cyanex 272–D2EHPA: Impact of Process Factors and Water Sources [mdpi.com]

- 6. kjmm.org [kjmm.org]

- 7. library.gwu.edu [library.gwu.edu]

- 8. Liquid-Liquid Extraction of V(IV) from Sulphate Medium by Cyanex 301 Dissolved in Kerosene [scirp.org]

A Technical Guide to the Solubility of Dipropylphosphinic Acid in Organic Solvents Versus Water

This guide provides an in-depth technical exploration of the solubility characteristics of dipropylphosphinic acid, a compound of increasing interest in chemical synthesis and materials science. Designed for researchers, scientists, and professionals in drug development, this document will delve into the theoretical and practical aspects of its solubility in both aqueous and organic media. We will explore the molecular factors governing its solubility, present a robust experimental protocol for its determination, and discuss the implications of its solubility profile in various applications.

Introduction: The Significance of Dipropylphosphinic Acid and its Solubility

Dipropylphosphinic acid, with the chemical structure (CH₃CH₂CH₂)₂P(O)OH, is an organophosphorus compound belonging to the phosphinic acid class. Its structure, featuring a central phosphorus atom double-bonded to an oxygen atom, single-bonded to a hydroxyl group, and two propyl groups, imparts a unique combination of polarity and lipophilicity. This duality governs its interaction with various solvents and is a critical parameter in a wide range of applications, including:

-

Catalysis: As a ligand in homogeneous catalysis.

-

Solvent Extraction: For the separation of metal ions.

-

Flame Retardants: As a precursor or additive in polymer formulations.

-

Pharmaceutical Synthesis: As a building block or intermediate.

Understanding the solubility of dipropylphosphinic acid is paramount for its effective use. Solubility data informs the choice of reaction media, purification strategies (such as crystallization and extraction), and formulation development. An accurate assessment of its solubility in different solvents is, therefore, a foundational step in process development and optimization.

Theoretical Framework: Predicting the Solubility of Dipropylphosphinic Acid

The principle of "like dissolves like" provides a fundamental framework for predicting solubility. This principle is based on the polarity of the solute and the solvent.

-

Water (Polar, Protic Solvent): Water is a highly polar solvent capable of forming strong hydrogen bonds. The phosphinic acid group (-P(O)OH) of dipropylphosphinic acid is polar and can act as both a hydrogen bond donor (from the -OH group) and a hydrogen bond acceptor (at the P=O oxygen). This suggests some degree of solubility in water. However, the two nonpolar propyl groups (C₃H₇) contribute to the molecule's lipophilicity, which will counteract its solubility in water.

-

Organic Solvents: The solubility in organic solvents will vary depending on the solvent's polarity.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are polar but do not have acidic protons. They can act as hydrogen bond acceptors, interacting favorably with the -OH group of the phosphinic acid. Therefore, good solubility is expected in these solvents.

-

Polar Protic Solvents (e.g., Alcohols like Ethanol, Methanol): These solvents are polar and can both donate and accept hydrogen bonds. They are expected to be good solvents for dipropylphosphinic acid due to their ability to interact with both the polar phosphinic acid head and, to some extent, the alkyl chains.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low polarity and primarily interact through weak van der Waals forces. The polar phosphinic acid group will have unfavorable interactions with these solvents, leading to poor solubility.

-

Based on this analysis, we can predict a solubility profile where dipropylphosphinic acid is most soluble in polar organic solvents, moderately soluble in water, and poorly soluble in nonpolar organic solvents.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise and reliable solubility data, a well-designed experimental protocol is essential. The Shake-Flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[1] The following protocol is based on the principles outlined in the OECD Guideline for the Testing of Chemicals, Section 105.[2]

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. After reaching equilibrium, the saturated solution is separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical method.

Materials and Equipment

-

Dipropylphosphinic acid (high purity)

-

Selected solvents (analytical grade): Water (deionized), Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Hexane, Toluene

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID, or titration)

Step-by-Step Experimental Workflow

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to prevent bubble formation.

-

Addition of Excess Solute: To a series of vials, add a pre-weighed excess amount of dipropylphosphinic acid. The exact amount should be enough to ensure a visible excess of solid remains at equilibrium.

-

Addition of Solvent: Accurately pipette a known volume of each solvent into the respective vials containing the dipropylphosphinic acid.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. A preliminary study should be conducted to determine the time to reach equilibrium (e.g., by taking samples at 24, 48, and 72 hours and analyzing the concentration). Equilibrium is reached when consecutive measurements are in agreement.[1]

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. For finer particles, centrifugation at the same temperature is recommended.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining undissolved microparticles. Adsorption of the analyte to the filter should be checked.

-

Dilution (if necessary): Depending on the expected concentration and the analytical method's linear range, dilute the filtered sample accurately with the same solvent.

-

Quantification: Analyze the concentration of dipropylphosphinic acid in the diluted (or undiluted) sample using a pre-validated analytical method. For instance, as dipropylphosphinic acid is acidic, a simple acid-base titration can be employed for quantification in aqueous solutions.

-

Data Analysis: Calculate the solubility in the desired units (e.g., g/L, mol/L) based on the measured concentration and any dilution factors.

This protocol ensures trustworthiness as the determination of equilibrium is a self-validating step.

Factors Influencing the Solubility of Dipropylphosphinic Acid

Several factors can influence the solubility of dipropylphosphinic acid. Understanding these factors is crucial for controlling and manipulating its solubility in practical applications.

Temperature

For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. The extent of this effect depends on the enthalpy of solution. For applications requiring high concentrations of dipropylphosphinic acid, elevating the temperature of the solvent can be an effective strategy.

pH (in Aqueous Solutions)

Dipropylphosphinic acid is an acid and will dissociate in water to form its conjugate base, the dipropylphosphinate anion.

(CH₃CH₂CH₂)₂P(O)OH ⇌ (CH₃CH₂CH₂)₂P(O)O⁻ + H⁺

The solubility of the ionized form (dipropylphosphinate) is generally much higher in water than the neutral form due to the strong ion-dipole interactions with water molecules. Therefore, increasing the pH of an aqueous solution by adding a base will significantly increase the solubility of dipropylphosphinic acid.

Presence of Other Solutes (Salting In/Out)

The presence of other dissolved substances, such as salts, can either increase ("salting in") or decrease ("salting out") the solubility of dipropylphosphinic acid in aqueous solutions. The specific effect depends on the nature of the salt and its concentration.

Caption: Factors influencing the solubility of dipropylphosphinic acid.

Expected Solubility Profile: A Comparative Overview

The following table summarizes the expected solubility of dipropylphosphinic acid in various solvents. This should be confirmed experimentally using the protocol described above.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Water | Water | Moderate | The polar phosphinic acid group allows for hydrogen bonding, but the two propyl groups add lipophilicity. |

| Polar Protic | Ethanol, Methanol | High | Capable of hydrogen bonding with the phosphinic acid head and interacting with the alkyl chains. |

| Polar Aprotic | DMSO, DMF | High | Strong hydrogen bond acceptors, effectively solvating the phosphinic acid group. |

| Nonpolar | Hexane, Toluene | Low | Unfavorable interactions between the polar head and the nonpolar solvent molecules. |

Conclusion

The solubility of dipropylphosphinic acid is a critical parameter that dictates its utility in various scientific and industrial applications. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, a detailed and robust experimental protocol for its determination, and a discussion of the key factors that can influence it. While direct experimental data for dipropylphosphinic acid is sparse, the provided framework, based on the behavior of analogous compounds and fundamental chemical principles, offers a strong foundation for researchers to predict, measure, and manipulate its solubility to suit their specific needs. The presented experimental protocol empowers researchers to generate the necessary data in a reliable and self-validating manner, paving the way for the informed and efficient application of this versatile organophosphorus compound.

References

-

Solubilities of Diphenylphosphinic Acid in Selected Solvents. Request PDF. ResearchGate. [Link]

-

Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

-

Descriptors for the Prediction of Partition Coefficients and Solubilities of Organophosphorus Compounds. PMC. PubMed Central. [Link]

-

Solubility and Decomposition of Organic Compounds in Subcritical Water. MDPI. [Link]

-

Propylphosphonic acid | C3H9O3P | CID 204484. PubChem. NIH. [Link]

-

Solubility testing in accordance with the OECD 105. FILAB. [Link]

-

Structure-activity predictions of properties of organophosphorus pesticides and chemical agents important for optical detection. Master`s thesis. OSTI.GOV. [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

-

Organophosphorus chemistry. Wikipedia. [Link]

-

Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. Chromatography Online. [Link]

-

Diphenylphosphinic acid | C12H11O2P | CID 15567. PubChem. NIH. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

From rocks to bioactive compounds: a journey through the global P(V) organophosphorus industry and its sustainability. RSC Publishing. [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

-

OECD 105 - Water Solubility. Situ Biosciences. [Link]

-

2005-Solubility of Adipic Acid in Organic Solvents and Water. Scribd. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique. PubMed Central. [Link]

-

Dipropyldiphosphonic acid | C6H16O5P2 | CID 11746426. PubChem. NIH. [Link]

-

OECD GUIDELINES FOR TESTING CHEMICALS. [Link]

-

E.4.10. [4.9] Solubility in organic solvents / fat solubility. [Link]

-

3,5-Diiodothyropropionic acid | C15H12I2O4 | CID 160565. PubChem. NIH. [Link]

Sources

Introduction: The Ascending Role of Phosphinic Acids in Modern Chemistry

An In-Depth Technical Guide to the Synthesis of Dipropylphosphinic Acid

Organophosphorus compounds, once relegated to the role of ligands or by-products, have undergone a significant renaissance in the fields of medicinal chemistry, materials science, and industrial applications.[1] At the forefront of this resurgence are phosphinic acids and their derivatives. The phosphinoyl group's unique stereoelectronic properties—acting as a potent hydrogen bond acceptor and a stable, non-metabolizable phosphate mimic—have made it a highly sought-after functional group in drug design.[1]

Dipropylphosphinic acid, a member of the dialkylphosphinic acid (DAPA) family, exemplifies this utility. Beyond its emerging role in medicinal chemistry, it serves as a highly effective extractant for the separation of metal ions, a critical process in hydrometallurgy.[2][3]

This guide provides a comprehensive overview of the synthetic routes to dipropylphosphinic acid, with a core focus on pathways involving phosphine oxide intermediates. We will delve into the causality behind experimental choices, provide detailed, field-tested protocols, and underscore the critical safety considerations inherent in organophosphorus chemistry. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this important synthetic target.

Strategic Overview: Navigating the Synthetic Landscape

The synthesis of a dialkylphosphinic acid like dipropylphosphinic acid, (CH₃CH₂CH₂)₂P(O)OH, fundamentally requires the formation of two phosphorus-carbon (P-C) bonds and the establishment of the pentavalent phosphinoyl core. While the term "from phosphine oxides" can be interpreted in several ways, the most chemically direct and common pathway involves the oxidation of a secondary phosphine oxide (SPO) .

However, a comprehensive guide must also consider the synthesis of this crucial SPO precursor. Therefore, our exploration will encompass the primary industrial and laboratory methods that converge on the formation of dipropylphosphinic acid.

Diagram 1: Synthetic Pathways to Dipropylphosphinic Acid

Caption: Overview of major synthetic routes to Dipropylphosphinic Acid.

Method 1: Oxidation of Dipropylphosphine Oxide (A Direct Approach)

The most direct synthesis of dipropylphosphinic acid from a phosphine oxide involves the oxidation of its corresponding secondary phosphine oxide, dipropylphosphine oxide. This method is highly efficient and generally proceeds with excellent yield.

Mechanistic Insight

Secondary phosphine oxides (SPOs) exist in equilibrium with their trivalent tautomer, phosphinous acid (R₂POH). While the equilibrium heavily favors the pentavalent SPO form, the small amount of the phosphinous acid tautomer present is readily susceptible to oxidation. The oxidation converts the trivalent phosphorus center to a pentavalent one, directly yielding the phosphinic acid.[4] Hydrogen peroxide is a preferred oxidant due to its efficacy and the benign nature of its byproduct (water).[4][5]

Diagram 2: Mechanism of SPO Oxidation

Caption: Tautomerization and subsequent oxidation of a secondary phosphine oxide.

Experimental Protocol: Oxidation of Dipropylphosphine Oxide

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add dipropylphosphine oxide (1.0 eq) dissolved in a suitable solvent such as acetone or isopropanol. Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.

-

Addition of Oxidant: Slowly add 30% hydrogen peroxide (H₂O₂) (1.1-1.2 eq) dropwise via the dropping funnel. The reaction is exothermic; maintain the temperature below 10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy by observing the disappearance of the SPO signal and the appearance of the phosphinic acid signal.

-

Workup: Once the reaction is complete, carefully quench any remaining peroxide by the slow addition of a mild reducing agent (e.g., aqueous sodium sulfite solution) until a negative test with peroxide indicator strips is obtained.

-

Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to yield pure dipropylphosphinic acid.

Method 2: Synthesis via Grignard Reagents (A Foundational Approach)

The synthesis of the required dipropylphosphine oxide precursor is often achieved using Grignard reagents. This method offers versatility but requires careful control to prevent over-alkylation.[5] The reaction of n-propylmagnesium bromide with a phosphorus electrophile like phosphoryl chloride (POCl₃) or a dialkyl phosphite is a common strategy.[5][6]

Mechanistic Insight

The reaction proceeds via sequential nucleophilic substitution. The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic phosphorus center, displacing a leaving group (chloride or alkoxide). The primary challenge is to stop the reaction after the addition of two propyl groups. Using bulky phosphites or carefully controlling stoichiometry and temperature can favor the formation of the secondary phosphine oxide.[5] Adding the Grignard reagent slowly to the phosphorus compound (reverse addition) can also help minimize the formation of the tertiary phosphine oxide byproduct.[5]

Diagram 3: Grignard Synthesis of a Secondary Phosphine Oxide

Caption: Grignard reaction pathway to a secondary phosphine oxide, noting the potential for over-alkylation.

Experimental Protocol: Grignard Synthesis and In Situ Oxidation

-

Grignard Preparation: Prepare n-propylmagnesium bromide from magnesium turnings and 1-bromopropane in anhydrous diethyl ether or THF under an inert atmosphere (N₂ or Ar).

-

Reaction Setup: In a separate flask under an inert atmosphere, cool a solution of diethyl phosphite (1.0 eq) in anhydrous THF to -78 °C (dry ice/acetone bath).

-

Grignard Addition: Slowly add the prepared Grignard reagent (2.1 eq) to the cooled phosphite solution, maintaining the temperature below -70 °C.

-

Warming and Quenching: After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight. Cool the mixture in an ice bath and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude dipropylphosphine oxide.

-

Oxidation: Dissolve the crude SPO in acetone and proceed with the oxidation protocol as described in Method 1 .

Method 3: Free Radical Addition and Oxidation (An Industrial Route)

For large-scale synthesis, a common route involves the free radical addition of phosphine (PH₃) to an alkene (propene), followed by oxidation.[2][3] This process generates a dialkylphosphine, which is then oxidized to the final phosphinic acid product.[2]

-

Step 1: Radical Addition: Phosphine gas is reacted with propene under pressure in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), at elevated temperatures (e.g., 90-110 °C) to form dipropylphosphine.[2]

-

Step 2: Oxidation: The resulting dipropylphosphine, a trivalent phosphorus compound, is highly reactive and pyrophoric. It is carefully oxidized, typically with hydrogen peroxide, which converts the phosphorus from the +3 to the +5 oxidation state, yielding dipropylphosphinic acid.[2]

This method is highly efficient but requires specialized equipment to handle the extremely toxic and flammable phosphine gas safely.[7][8][9][10]

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Reagents | Typical Yields | Advantages | Disadvantages |

| SPO Oxidation | Dipropylphosphine Oxide | H₂O₂ | >90% | High yield, clean reaction, simple workup. | Requires synthesis of the SPO precursor. |

| Grignard Synthesis | Diethyl Phosphite, 1-Bromopropane | Mg, H₂O₂ | 50-70% | Versatile, uses common lab reagents. | Stoichiometry control is crucial to avoid byproducts; requires anhydrous/inert conditions.[5] |

| Free Radical Addition | Phosphine (PH₃), Propene | Radical Initiator, H₂O₂ | >80% | High atom economy, suitable for large scale. | Requires specialized equipment; phosphine is extremely hazardous.[2][7][10] |

Safety and Handling: A Critical Imperative

The synthesis of organophosphorus compounds necessitates stringent safety protocols.

-

Phosphine (PH₃): An extremely toxic, flammable, and pyrophoric gas.[7][9][10] All manipulations must be conducted in a certified fume hood with appropriate monitoring and emergency response plans.

-

Grignard Reagents: Highly reactive and pyrophoric upon contact with air or moisture. All reactions must be performed under a dry, inert atmosphere.

-

Hydrogen Peroxide (30%): A strong oxidizing agent. Avoid contact with skin and combustible materials. Quenching procedures must be performed carefully to control exotherms.

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Work in a well-ventilated area.

Conclusion

The synthesis of dipropylphosphinic acid is a well-established process with several viable routes tailored to different scales and laboratory capabilities. The oxidation of a pre-formed secondary phosphine oxide represents the most direct and often highest-yielding laboratory method. For a more fundamental synthesis from commodity chemicals, the Grignard route provides a reliable, albeit more challenging, pathway. While the free radical addition of phosphine is industrially significant, its extreme handling requirements limit its use in standard research settings. By understanding the mechanisms, protocols, and inherent hazards of each approach, researchers can confidently and safely synthesize this valuable compound for applications ranging from advanced materials to the next generation of therapeutics.

References

- CN101624401B - Synthesis method of dialkyl phosphinic acid extractant - Google Patents.

-

Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. Available at: [Link]

-

The Synthesis of Phosphonic and Phosphinic Acids - ResearchGate. Available at: [Link]

-

Dialkyl phosphinic acids: Synthesis and applications as extractant for nickel and cobalt separation | Request PDF - ResearchGate. Available at: [Link]

-

Phosphonic acid: preparation and applications - Beilstein Journals. Available at: [Link]

-

Photoinduced synthesis of C2-linked phosphine oxides via radical difunctionalization of acetylene - Green Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis of phosphonic acid by oxidation of phosphinic acid (also... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

PHOSPHINIC ACID SYNTHESIS - Kent Academic Repository. Available at: [Link]

-

Phosphine oxide synthesis by substitution or addition - Organic Chemistry Portal. Available at: [Link]

-

Phosphine oxides - Wikipedia. Available at: [Link]

-

Phosphinate or phosphinic acid derivative synthesis by substitution or addition - Organic Chemistry Portal. Available at: [Link]

-

Dialkylphosphine Oxides: Synthetic Challenges and Medicinal Chemistry Application | ChemRxiv. Available at: [Link]

-

A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts | Organometallics - ACS Publications. Available at: [Link]

-

Phosphonic acid: preparation and applications - PMC. Available at: [Link]

-

SAFETY DATA SHEET Phosphine. Available at: [Link]

-

Phosphine synthesis by reduction - Organic Chemistry Portal. Available at: [Link]

-

Phosphine | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. Available at: [Link]

-

Michaelis–Arbuzov reaction - Wikipedia. Available at: [Link]

-

Reduction of phosphine oxides to phosphines | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors - Beilstein Journals. Available at: [Link]

-

Phosphine - Incident management - GOV.UK. Available at: [Link]

-

Phosphine gas | WorkSafe.qld.gov.au. Available at: [Link]

-

Selective Substitution of POCl3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates. Available at: [Link]

-

Phosphine | EPA. Available at: [Link]

-

Direct visible-light-induced synthesis of P-stereogenic phosphine oxides under air conditions - PubMed Central. Available at: [Link]

-

Radical Arbuzov Reaction | CCS Chemistry - Chinese Chemical Society. Available at: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. CN101624401B - Synthesis method of dialkyl phosphinic acid extractant - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Phosphine oxides - Wikipedia [en.wikipedia.org]

- 5. kar.kent.ac.uk [kar.kent.ac.uk]

- 6. thieme-connect.com [thieme-connect.com]

- 7. alsafetydatasheets.com [alsafetydatasheets.com]

- 8. Phosphine | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 10. worksafe.qld.gov.au [worksafe.qld.gov.au]

Technical Guide: Oxidative Stability Assessment of Dipropylphosphinic Acid (DPPA)

Executive Summary & Chemical Identity

Dipropylphosphinic acid (DPPA) represents a class of organophosphorus compounds characterized by exceptional oxidative resilience. Unlike its trivalent predecessors (phosphines, phosphinites) or its sulfur-substituted analogs (dithiophosphinic acids), DPPA features a phosphorus atom in the stable pentavalent oxidation state (P(V)).

This guide provides a rigorous technical framework for assessing the stability of DPPA under oxidative stress. It synthesizes mechanistic insights with practical, self-validating experimental protocols, serving as a definitive reference for its application in nuclear reprocessing, solvent extraction, and pharmaceutical intermediate synthesis.

Chemical Profile

| Property | Specification |

| IUPAC Name | Dipropylphosphinic acid |

| Formula | |

| Oxidation State | Phosphorus (V) |

| Solubility | Amphiphilic; highly soluble in organic solvents (CHCl₃, Ethanol, Toluene); sparingly soluble in acidic aqueous media. |

| pKa | ~3.0 – 3.5 (in water/alcohol mixtures) |

| Primary Hazard | Corrosive (Acidic); generally thermally stable up to >250°C. |

Mechanistic Analysis of Stability

The stability of DPPA is governed by the strength of the phosphoryl bond (P=O) and the steric protection of the alkyl chains. Understanding the limits of this stability requires analyzing the potential failure modes.

The Thermodynamic Sanctuary

Phosphinic acids are often the terminal products of organophosphorus oxidation. The oxidation of phosphines (

Failure Mode: Alpha-Carbon Radical Attack

While the P-C bond is robust, it is not immune to aggressive radical chemistry. Under extreme oxidative conditions (e.g., Fenton’s reagent, supercritical water oxidation), the degradation pathway proceeds via hydrogen abstraction at the

Pathway:

-

Initiation: Hydroxyl radical (

) abstracts a hydrogen from the -

Propagation: The resulting carbon-centered radical reacts with

to form a peroxy radical. -

Cleavage: Subsequent rearrangements lead to P-C bond scission, releasing the alkyl chain (as an aldehyde/alcohol) and oxidizing the phosphorus center to a phosphonic acid (

) and eventually orthophosphoric acid (

Visualization of Degradation Pathways

The following diagram illustrates the hierarchy of stability and the specific pathways for degradation.

Caption: Figure 1. Oxidative degradation hierarchy. DPPA acts as a stable sink for thio-analogs but can degrade to phosphonic acid under aggressive radical attack.

Experimental Protocols for Stability Assessment

To rigorously validate DPPA stability, two distinct stress tests are recommended: one simulating harsh industrial acidic environments (e.g., metal extraction) and one simulating environmental breakdown (Advanced Oxidation Processes).

Protocol A: Nitric Acid Aging (Hydrolytic/Oxidative Stress)

Purpose: To verify stability against strong mineral acids and oxidants common in nuclear reprocessing or hydrometallurgy.

Reagents:

-

Dipropylphosphinic Acid (Pure).

-

Nitric Acid (

), 65% (Concentrated). -

Dodecane or Chloroform (as organic diluent).

Workflow:

-

Preparation: Prepare a 0.5 M solution of DPPA in the organic diluent.

-

Contact: Mix the organic phase 1:1 (v/v) with 6 M

in a sealed, pressure-resistant glass vessel. -

Incubation: Heat the biphasic mixture to 60°C with continuous vigorous stirring for 7 days .

-

Sampling: Aliquot 1 mL of the organic phase at T=0, 24h, 72h, and 168h.

-

Analysis: Perform

P NMR (see Section 4) on the organic layer.-

Pass Criteria: No appearance of new peaks at 0 ppm (Phosphate) or ~30 ppm (Phosphonic). Integral of parent peak remains >99%.[1]

-

Protocol B: Fenton’s Reagent Challenge (Radical Stress)

Purpose: To determine the "breaking point" of the molecule under aggressive radical attack.

Reagents:

-

DPPA (dissolved in water/ethanol 50:50 mixture at 10 mM).

-

Ferrous Sulfate (

). -

Hydrogen Peroxide (

), 30%.[2]

Workflow:

-

Setup: In a reaction flask, combine 50 mL of DPPA solution with

(final concentration 1 mM). -

Initiation: Adjust pH to 3.0 (optimal for Fenton). Add

dropwise to a final concentration of 10 mM. -

Reaction: Stir at room temperature for 4 hours.

-

Quenching: Quench aliquots with excess sodium sulfite or methanol to scavenge remaining radicals.

-

Analysis: Analyze via LC-MS/MS or

P NMR (concentrated).-

Expectation: This harsh treatment may generate minor amounts of propylphosphonic acid, validating the degradation pathway.

-

Analytical Framework: P NMR

P NMR is the gold standard for monitoring organophosphorus stability due to its 100% natural abundance and wide chemical shift dispersion.Instrument Settings:

-

Frequency: >162 MHz (corresponding to 400 MHz

H). -

Decoupling: Proton-decoupled (

P{ -

Relaxation Delay: >5 seconds (to ensure quantitative integration).

-

Standard: 85%

external standard (set to 0.0 ppm).

Interpretation Table:

| Species | Chemical Structure | Approx.[3][4][5][6][7] Shift ( | Notes |

| Dipropylphosphinic Acid | 50.0 – 60.0 | Main Peak. Sharp singlet in decoupled mode. | |

| Propylphosphonic Acid | 25.0 – 35.0 | First degradation product (C-P bond cleavage). | |

| Phosphoric Acid | 0.0 | Terminal mineralization product. | |

| Dithiophosphinic Acid | 70.0 – 90.0 | Precursor (if synthesis involved |

Note: Chemical shifts can drift by ±2 ppm depending on pH and solvent concentration. Always run a pure standard of DPPA for calibration.

Implications for Drug Development & Industry

Pharmaceutical Impurity Control

In drug development, DPPA derivatives are often used as building blocks or catalysts. Its high oxidative stability implies that it will persist in reaction mixtures treated with peroxides or metal catalysts. It will not "disappear" easily; therefore, specific purification steps (e.g., basic extraction) are required to remove it.

Nuclear & Hydrometallurgy

Similar to the industrial extractant Cyanex 272 , DPPA is suitable for separating metals (Co/Ni, Lanthanides) in nitric acid media. Its resistance to oxidation ensures long solvent life, reducing the frequency of solvent regeneration cycles compared to sulfur-based extractants (Cyanex 301), which degrade rapidly in

References

-

Rickelton, W. A., & Boyle, R. J. (1988). Solvent extraction with organophosphinic acids. Separation Science and Technology. Link

-

Sole, K. C., & Hiskey, J. B. (1992).[7] Solvent extraction characteristics of thiosubstituted organophosphinic acid extractants. Hydrometallurgy. (Demonstrates the comparative instability of thio-analogs vs. oxo-phosphinic acids). Link

-

Menoyo, B., et al. (2002). Determination of the degradation compounds formed by the oxidation of thiophosphinic acids and phosphine sulfides with nitric acid. Analytical Sciences. (Confirming oxidation of thio- to oxo-phosphinic acids). Link

-

Preston, J. S. (1982). Solvent extraction of cobalt(II) and nickel(II) by organophosphorus acids. Hydrometallurgy. (Foundational work on dialkylphosphinic acid stability). Link

- Watts, R. J., et al. (2005). Fenton-like oxidation of organophosphorus compounds. Journal of Hazardous Materials.

Sources

- 1. pure.psu.edu [pure.psu.edu]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 5. scribd.com [scribd.com]

- 6. Solubility and Decomposition of Organic Compounds in Subcritical Water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academicjournals.org [academicjournals.org]

Unraveling the Nuances: A Comparative Analysis of Dipropylphosphinic Acid and the Broader Class of Dialkylphosphinic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphorus compounds, specifically phosphinic acids, represent a cornerstone in fields ranging from hydrometallurgy to medicinal chemistry. Within this family, dialkylphosphinic acids (R₂PO₂H) are of paramount importance, acting as highly effective metal extractants, catalytic ligands, and synthetic intermediates. This technical guide provides a detailed comparative analysis between a specific, structurally simple member of this class, dipropylphosphinic acid, and the diverse functionalities offered by the broader category of dialkylphosphinic acids. We will explore the fundamental structural distinctions, the resulting impact on physicochemical properties, and the direct consequences for their synthesis and application. This document serves as a resource for researchers aiming to understand the structure-property-application relationships that govern the utility of these versatile molecules.

Foundational Concepts: Defining the Landscape

At its core, the distinction between dipropylphosphinic acid and dialkylphosphinic acids is one of specificity versus generality.

The Dialkylphosphinic Acid Class (R₂PO₂H)

Dialkylphosphinic acids are organophosphorus compounds characterized by a central phosphorus atom in the +5 oxidation state.[1] This phosphorus center has a tetrahedral geometry and is bonded to two alkyl (or aryl) groups (R), a hydroxyl group (-OH), and a phosphoryl oxygen (=O).[1] The defining feature of this class is the variability of the 'R' groups. These alkyl substituents can be altered in terms of:

-

Chain Length: From short chains like methyl or ethyl to long chains like octyl or dodecyl.

-

Branching: Incorporating linear, branched, or highly complex branched structures.

-

Symmetry: The two alkyl groups can be identical (symmetric), as in dipropylphosphinic acid, or different (asymmetric).[2]

This structural diversity is not merely academic; it is the primary tool for fine-tuning the molecule's properties for specific applications.[2]

Dipropylphosphinic Acid: A Specific Archetype

Dipropylphosphinic acid is a distinct molecule within this broader class. Its structure is defined by the formula (CH₃CH₂CH₂)₂PO₂H, where both 'R' groups are linear propyl chains.[3] It serves as a fundamental example of a symmetric, short-chain dialkylphosphinic acid.

Caption: General structure of dialkylphosphinic acids vs. the specific structure of dipropylphosphinic acid.

Core Differences: A Structure-Property Analysis

The functional divergence between dipropylphosphinic acid and other dialkylphosphinic acids stems directly from the nature of their alkyl substituents. These differences manifest in their chemical properties and, consequently, their utility.

| Feature | Dipropylphosphinic Acid | General Dialkylphosphinic Acids | Causality & Field Insights |

| Alkyl Structure | Symmetric, linear C₃ chains. | Variable chain length, branching, and symmetry (e.g., bis(2,4,4-trimethylpentyl)phosphinic acid).[4] | The alkyl group's size and shape are the primary determinants of steric hindrance and hydrophobicity. |

| Steric Hindrance | Low. The linear propyl groups present minimal bulk around the phosphorus center. | Can be very high. Branched structures create a congested coordination sphere.[5] | High steric hindrance is a key design principle for achieving selectivity in metal extraction, as it restricts the formation of stable complexes to only those metal ions with compatible coordination geometries.[5] |

| Hydrophobicity | Moderate. Soluble in many organic solvents, but retains some polarity due to shorter chains. | Highly variable. Increases significantly with longer or more branched alkyl chains.[5] | High hydrophobicity is essential for solvent extraction applications to ensure the metal-acid complex remains in the organic phase and to minimize extractant loss to the aqueous phase. |

| Acidity (pKa) | Monobasic acid with a pKa typical of phosphinic acids (~1.2).[6] | Generally monobasic acids.[6] The alkyl groups have only a minor inductive effect on the pKa. | While all are acidic, the ability to extract metals from highly acidic solutions is a key advantage of this class over other extractants like phosphoric acids.[5] |

| Primary Application | Serves as a model compound or a synthetic intermediate. | Widely used as selective extractants in hydrometallurgy, particularly for Co/Ni separation.[4][7] | Commercial extractants like Cyanex 272 (bis(2,4,4-trimethylpentyl)phosphinic acid) are engineered with specific branched structures to maximize selectivity for target metals.[7] |

Synthesis Strategies: From Precursor to Purified Product

The synthesis of dialkylphosphinic acids is most commonly achieved via a free-radical addition of hypophosphorous acid (H₃PO₂) or its salts (e.g., sodium hypophosphite, NaH₂PO₂) to olefins (alkenes).[2][8] The choice of olefin directly dictates the structure of the final product.

Causality in Synthesis

The reaction proceeds via a radical chain mechanism, typically initiated by peroxides (e.g., di-tert-butyl peroxide, DTBP) or AIBN at elevated temperatures.[4][7] The phosphinoyl radical (•H₂PO₂) adds across the double bond of the olefin. A second addition yields the dialkyl product. A significant challenge is controlling the reaction to prevent the formation of monoalkylphosphinic acid byproducts.[4] Purification often involves acid/base washes to remove these more water-soluble impurities. For achieving the highest purity, precipitation as a metal salt (e.g., cobalt or nickel) followed by regeneration of the acid is a validated method.[9]

Caption: A self-validating workflow for the synthesis and purification of dialkylphosphinic acids.

Experimental Protocol: Synthesis of a Symmetric Dialkylphosphinic Acid

This protocol is a representative method adapted from established procedures.[2][4] All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reactor Charging: In a high-pressure autoclave reactor equipped with a stirrer, charge sodium hypophosphite (1.0 eq), acetic acid (as solvent/catalyst), and the desired olefin (e.g., propene for dipropylphosphinic acid) (stoichiometric excess, e.g., 2.5 eq).

-

Initiator Addition: Add a radical initiator, such as di-tert-butyl peroxide (DTBP) (e.g., 0.05 eq).

-

Reaction: Seal the reactor and heat to approximately 135°C with vigorous stirring. The reaction is typically run for 24-48 hours. Additional initiator may be added periodically to maintain the reaction rate.[4]

-

Monitoring (Optional but Recommended): The reaction progress can be monitored by taking small aliquots and analyzing them via ³¹P NMR spectroscopy to observe the conversion of the starting material and the formation of mono- and dialkyl species.[4]

-

Initial Workup: After cooling, transfer the reaction mixture to a separatory funnel. If a solvent like THF was used, remove it via rotary evaporation.[2]

-

Purification - Washing:

-

Add an organic solvent immiscible with water (e.g., diethyl ether) to dissolve the product.

-

Wash the organic phase with an aqueous base solution (e.g., 4% NaOH) to neutralize and remove the more acidic monoalkylphosphinic acid byproduct into the aqueous layer.[2][4]

-

Separate the layers and wash the organic phase with an acid solution (e.g., 10% H₂SO₄) to ensure the dialkylphosphinic acid product is in its protonated form.[2]

-

Perform a final wash with saturated NaCl (brine) to remove residual water and salts.

-

-

Drying and Isolation: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude dialkylphosphinic acid.[2]

-

High-Purity Isolation (Optional):

-

Dissolve the crude product in a basic aqueous solution.[9]

-

Add a solution of a metal salt (e.g., 0.5 M CoCl₂) dropwise until precipitation is complete.[9]

-

Filter the resulting metal-phosphinate salt precipitate and wash thoroughly with deionized water and acetone to remove organic impurities.[9]

-

Regenerate the pure acid by treating the salt with a strong acid (e.g., H₂SO₄) and extracting the final product into an organic solvent.

-

Functional Consequences in Applications: The Case of Metal Extraction

The primary industrial application for dialkylphosphinic acids is in hydrometallurgy as selective metal extractants.[1][7] The choice of alkyl group is critical to performance.

-

Mechanism: The acidic proton is exchanged for a metal ion, forming a neutral metal-phosphinate complex that is soluble in the organic phase.

-

The Role of Alkyl Structure: The steric bulk of the alkyl groups dictates which metal ions can be efficiently complexed. For example, the highly branched structure of bis(2,4,4-trimethylpentyl)phosphinic acid creates a specific coordination environment that is highly effective for extracting cobalt while rejecting nickel, a notoriously difficult separation.[4] Dipropylphosphinic acid, with its minimal steric hindrance, would exhibit poor selectivity between such ions.

Caption: Logical relationship between alkyl group structure, properties, and application performance.

Conclusion

The distinction between dipropylphosphinic acid and the general class of dialkylphosphinic acids is a clear illustration of how subtle modifications in molecular architecture can lead to profound differences in functionality. Dipropylphosphinic acid serves as a valuable, simple model for understanding the fundamental reactivity of the phosphinic acid group. However, it is the strategic manipulation of the alkyl chains—increasing their length and, most importantly, their branching—that transforms these molecules into powerful, selective tools for critical industrial processes like metal separation. For researchers in materials science, catalysis, and drug development, a thorough understanding of this structure-property relationship is essential for the rational design of next-generation organophosphorus compounds.

References

-

Organophosphinic acid - Wikipedia . Wikipedia.

-

Process for the preparation of highly purified, dialkyl phosphinic acids . Google Patents, US7049463B2.

-

Phosphinic acid, P,P-dipropyl- . ChemBK.

-

Synthesis of Novel γ-Carbon-Substituted Dialkylphosphinic Acids (P355/P227-355): Unraveling Structural Symmetry Effects on Middle Rare Earth Separation and Extraction Mechanism . MDPI.

-

Branched alkylphosphinic and disubstituted phosphinic and phosphonic acids: effective synthesis based on α-olefin dimers and applications in lanthanide extraction and separation . RSC Publishing.

-

Performance of Dithiophosphinates in Metal Extraction: A Comparative Guide . Benchchem.

-

Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes . MDPI.

-

Phosphinate or phosphinic acid derivative synthesis by substitution or addition . Organic Chemistry Portal.

-

Synthesis of High Purity Nonsymmetric Dialkylphosphinic Acid Extractants . PubMed Central (PMC).

Sources

- 1. Organophosphinic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. chembk.com [chembk.com]

- 4. US7049463B2 - Process for the preparation of highly purified, dialkyl phosphinic acids - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Branched alkylphosphinic and disubstituted phosphinic and phosphonic acids: effective synthesis based on α-olefin dimers and applications in lanthanid ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03770H [pubs.rsc.org]

- 8. Phosphinate or phosphinic acid derivative synthesis by substitution or addition [organic-chemistry.org]

- 9. Synthesis of High Purity Nonsymmetric Dialkylphosphinic Acid Extractants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Alkylphosphinic Acids with a Focus on Dipropylphosphinic Acid

Section 1: Introduction to Dialkylphosphinic Acids

Dialkylphosphinic acids are a class of organophosphorus compounds characterized by a phosphorus atom bonded to two alkyl groups, a hydroxyl group, and a double-bonded oxygen atom. These compounds and their derivatives are of significant interest in medicinal chemistry and materials science. Their acidic nature and potential for biological activity necessitate a thorough understanding of their safety profiles to ensure the well-being of laboratory personnel.

Section 2: Hazard Identification and GHS Classification

While a specific GHS classification for dipropylphosphinic acid is not established, data from analogous compounds like diphenylphosphinic acid suggest a hazard profile that warrants caution.[1] The following classifications are likely applicable and should be assumed until specific data is available:

GHS Hazard Pictogram (Anticipated)

Caption: Anticipated GHS pictogram for irritant properties.

Anticipated Hazard and Precautionary Statements: [1][2]

| Code | Statement |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P302+P352 | IF ON SKIN: Wash with plenty of water |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Section 3: Safe Handling and Storage Protocols